![molecular formula C10H12OS B14267486 2-Propen-1-ol, 2-[(phenylthio)methyl]- CAS No. 141502-71-8](/img/structure/B14267486.png)
2-Propen-1-ol, 2-[(phenylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-ol, 2-[(phenylthio)methyl]- is an organic compound that belongs to the class of allylic alcohols It features a propenyl group attached to a hydroxyl group and a phenylthio methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-[(phenylthio)methyl]- typically involves the reaction of allyl alcohol with phenylthiomethyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of allyl alcohol attacks the electrophilic carbon of phenylthiomethyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-ol, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the phenylthio group.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-ol, 2-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propen-1-ol, 2-[(phenylthio)methyl]- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-ol:
2-Methyl-1-phenyl-2-propen-1-ol: Similar structure but with a methyl group, leading to different chemical properties.
2-Propen-1-ol, 2-methyl-:
Uniqueness
2-Propen-1-ol, 2-[(phenylthio)methyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
141502-71-8 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
2-(phenylsulfanylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
LDGJGEVXDOFJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CO)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


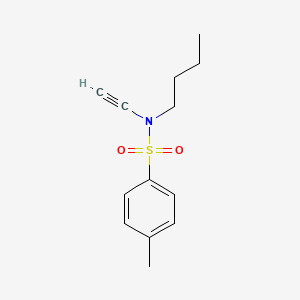
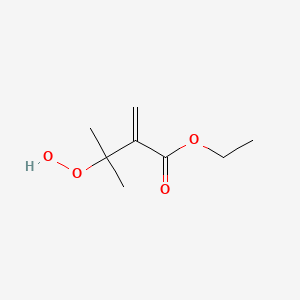
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
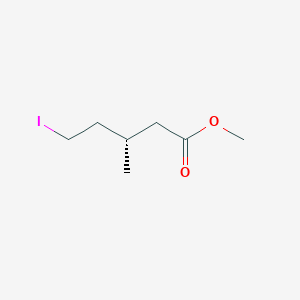

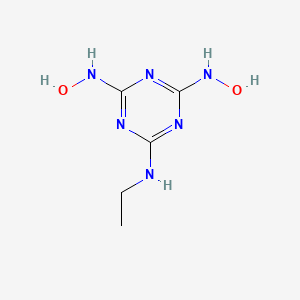
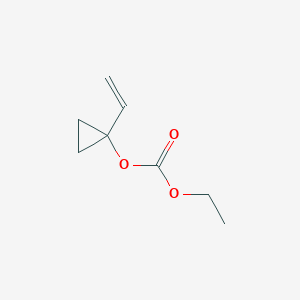

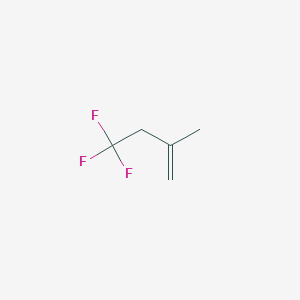
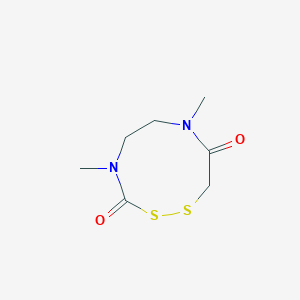
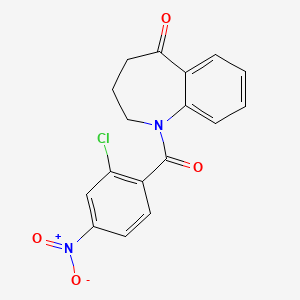
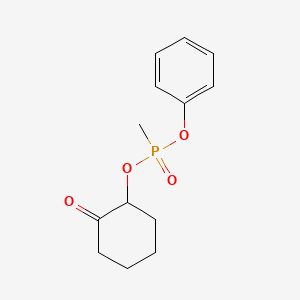
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

